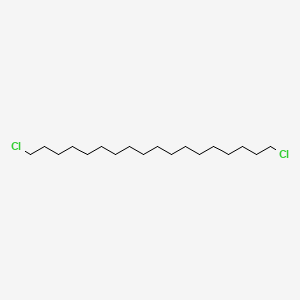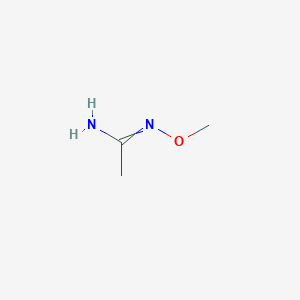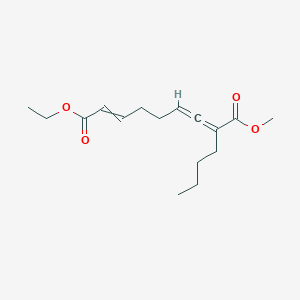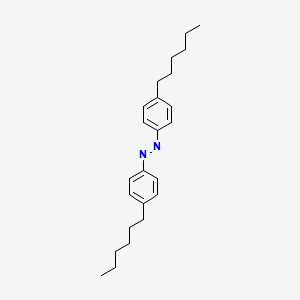![molecular formula C10H11ClO2S B14275083 2-[(4-Chlorophenyl)sulfanyl]butanoic acid CAS No. 155649-26-6](/img/structure/B14275083.png)
2-[(4-Chlorophenyl)sulfanyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chlorophenyl)sulfanyl]butanoic acid is an organic compound with the molecular formula C10H11ClO2S It is characterized by the presence of a chlorophenyl group attached to a butanoic acid backbone via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid typically involves the reaction of 4-chlorothiophenol with butanoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed.
化学反应分析
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
2-[(4-Chlorophenyl)sulfanyl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets within biological molecules, affecting their function.
相似化合物的比较
Similar Compounds
4-Chlorobutanoic acid: Similar structure but lacks the sulfanyl linkage.
4-Chlorothiophenol: Contains the chlorophenyl and sulfanyl groups but lacks the butanoic acid backbone.
2-Phenylsulfanylbutanoic acid: Similar structure but with a phenyl group instead of a chlorophenyl group.
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]butanoic acid is unique due to the combination of its chlorophenyl and sulfanyl groups attached to a butanoic acid backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
属性
CAS 编号 |
155649-26-6 |
|---|---|
分子式 |
C10H11ClO2S |
分子量 |
230.71 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C10H11ClO2S/c1-2-9(10(12)13)14-8-5-3-7(11)4-6-8/h3-6,9H,2H2,1H3,(H,12,13) |
InChI 键 |
LMJJRALBSPNZLX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)O)SC1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methanone, 1,3-phenylenebis[[4-(bromomethyl)phenyl]-](/img/structure/B14275002.png)

![N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline](/img/structure/B14275008.png)
![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)
![3H-Pyrazolo[3,4-c]isoquinoline, 7,8-dimethoxy-1-methyl-3-phenyl-](/img/structure/B14275028.png)
![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)

![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
![2-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14275053.png)
![2,5-Bis{[(4-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14275064.png)


![5-[(Furan-2-yl)methyl]tetradecan-6-one](/img/structure/B14275094.png)
![2-amino-10-ethylpyrimido[4,5-b]quinolin-4(10H)-one](/img/structure/B14275102.png)
